molecular formula C21H24N2O4 B1262611 18,19-Dehydrocorynoxinic acid

18,19-Dehydrocorynoxinic acid

Numéro de catalogue: B1262611
Poids moléculaire: 368.4 g/mol
Clé InChI: ZGSZUQKKUBVUPV-DPVGDGHMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

18,19-Dehydrocorynoxinic acid is a natural product found in Uncaria rhynchophylla with data available.

Applications De Recherche Scientifique

Neuroprotective Effects

Research indicates that 18,19-dehydrocorynoxinic acid exhibits neuroprotective properties. A study demonstrated its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) release in primary cultured rat cortical microglia with an IC50 ranging from 13.7 to 19.0 μM. This suggests its potential use in treating neuroinflammatory conditions and neurodegenerative diseases .

Cardiovascular Benefits

The compound has also been studied for its cardiovascular effects. It has shown promise in lowering blood pressure and inducing vasodilation. In vitro studies have indicated that it can significantly inhibit the proliferation of vascular smooth muscle cells (VSMCs) induced by platelet-derived growth factor (PDGF-BB), thereby potentially preventing vascular proliferative diseases such as atherosclerosis .

Study on Neuroprotective Activities

A notable study focused on the isolation and identification of metabolites of isocorynoxeine (a related alkaloid) and their neuroprotective activities in HT22 cells. The findings suggested that these metabolites, including this compound, could protect against oxidative stress-induced cell death, further supporting its application in neuroprotection .

Clinical Implications

In clinical settings, the compound's efficacy has been evaluated concerning its pharmacokinetics and safety profile. A study involving the administration of isocorynoxeine derivatives showed that these compounds could be detected in rat plasma and bile after oral administration, indicating their bioavailability and potential therapeutic relevance .

Data Tables

Property Value
IC50 for NO release 13.7 - 19.0 μM
Effects on VSMCs Inhibition of PDGF-BB-induced proliferation (25.0 - 88.0%)
Bioavailability Detected in plasma and bile post-administration

Q & A

Q. How can 18,19-Dehydrocorynoxinic Acid be identified and characterized in plant extracts or biological samples?

Level: Basic
Methodological Answer:
Identification involves a combination of spectroscopic and chromatographic techniques. UV spectroscopy provides preliminary data on chromophores, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for distinguishing stereoisomers. Circular dichroism (CD) can resolve chiral centers in alkaloids like this compound. For biological samples, solvent extraction (e.g., ethyl acetate) followed by repeated column chromatography (silica gel, Sephadex LH-20) isolates the compound before analysis .

Q. What are the natural botanical sources of this compound?

Level: Basic
Methodological Answer:
The compound is primarily isolated from Uncaria species, notably Uncaria sinensis and Uncaria longiflora var. pteropoda. Phytochemical screening of these plants involves maceration in methanol or ethanol, followed by liquid-liquid partitioning and targeted isolation using reverse-phase HPLC. Taxonomic verification of plant material is essential to ensure species-specific alkaloid profiles .

Q. What experimental approaches are used to investigate the neuroprotective effects of this compound?

Level: Advanced
Methodological Answer:
Neuroprotection is typically assessed using in vitro models such as glutamate-induced HT22 murine hippocampal neuronal cell death. Key steps include:

  • Cell viability assays (MTT or CCK-8) to measure protection at varying concentrations (e.g., 1–100 μM).
  • Control groups : Untreated cells, glutamate-only exposure, and positive controls (e.g., NMDA receptor antagonists).
  • Mechanistic studies : ROS scavenging assays, mitochondrial membrane potential analysis, and apoptosis markers (caspase-3/7 activity).
    Note: The parent alkaloid (isocorynoxeine) shows significant activity, while metabolites like this compound B exhibit weaker effects, necessitating structure-activity relationship (SAR) studies .

Q. How can researchers resolve contradictions in bioactivity data between this compound and its metabolites?

Level: Advanced
Methodological Answer:
Discrepancies in activity between the parent compound and metabolites require:

  • Pharmacokinetic profiling : Assess bioavailability, tissue distribution, and metabolic stability using LC-MS/MS in rodent models.
  • Metabolite-specific assays : Test isolated metabolites (e.g., 18,19-DCAB) in parallel with the parent compound to rule out assay interference.
  • Molecular docking : Compare binding affinities to target receptors (e.g., NMDA or AMPA receptors) to identify critical functional groups .

Q. What methodologies are employed to elucidate the metabolic pathways of this compound in vivo?

Level: Advanced
Methodological Answer:
Metabolic studies in rats involve:

  • Dosing : Oral or intravenous administration of isocorynoxeine (precursor).
  • Sample collection : Urine, plasma, and feces analyzed over time.
  • Metabolite isolation : Solid-phase extraction (SPE) followed by preparative HPLC.
  • Pathway mapping : Use of high-resolution MS (HRMS) and tandem MS/MS to identify hydroxylation, glucuronidation, and oxidation products. For example, this compound is formed via oxidative demethylation .

Q. What are the key considerations for isolating this compound from complex biological matrices?

Level: Basic
Methodological Answer:
Isolation requires:

  • Matrix cleanup : Protein precipitation (acetonitrile) or SPE to remove lipids and proteins.
  • Chromatography : Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) on C18 columns for resolution of polar alkaloids.
  • Purity validation : ≥95% purity via HPLC-UV (210–254 nm) and NMR spectral matching with reference standards .

Q. How can researchers design experiments to assess the structure-activity relationships of this compound derivatives?

Level: Advanced
Methodological Answer:
SAR studies involve:

  • Synthetic modification : Introduce functional groups (e.g., hydroxylation at C-11 or C-21) via microbial biotransformation or chemical synthesis.
  • In vitro screening : Test derivatives in dose-response assays (e.g., neuroprotection, antioxidant capacity).
  • Computational modeling : Density functional theory (DFT) to predict electronic effects of substituents on bioactivity .

Propriétés

Formule moléculaire

C21H24N2O4

Poids moléculaire

368.4 g/mol

Nom IUPAC

(E)-2-[(3S,6'S,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid

InChI

InChI=1S/C21H24N2O4/c1-3-13-11-23-9-8-21(16-6-4-5-7-17(16)22-20(21)26)18(23)10-14(13)15(12-27-2)19(24)25/h3-7,12-14,18H,1,8-11H2,2H3,(H,22,26)(H,24,25)/b15-12+/t13-,14+,18+,21+/m1/s1

Clé InChI

ZGSZUQKKUBVUPV-DPVGDGHMSA-N

SMILES isomérique

CO/C=C(\[C@H]1C[C@H]2[C@]3(CCN2C[C@H]1C=C)C4=CC=CC=C4NC3=O)/C(=O)O

SMILES canonique

COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)O

Synonymes

18,19-dehydrocorynoxinic acid

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 78384325
18,19-Dehydrocorynoxinic acid
CID 78384325
18,19-Dehydrocorynoxinic acid
CID 78384325
18,19-Dehydrocorynoxinic acid
CID 78384325
18,19-Dehydrocorynoxinic acid
CID 78384325
18,19-Dehydrocorynoxinic acid
CID 78384325
18,19-Dehydrocorynoxinic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.